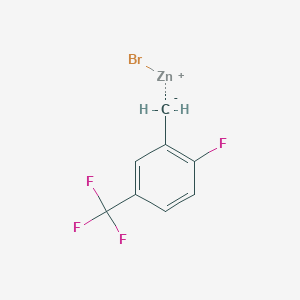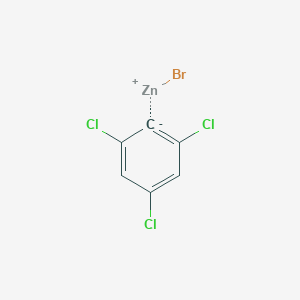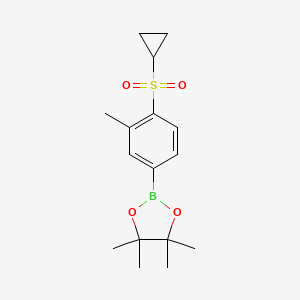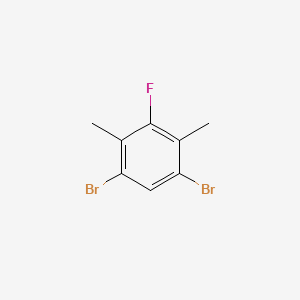
(2-Fluoro-5-(trifluoromethyl)benZyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-5-(trifluoromethyl)benzyl) bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(2-fluoro-5-(trifluoromethyl)benzyl) bromide+Zn→(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a suitable ligand. The general conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Addition Reactions: These reactions typically occur with carbonyl compounds under mild conditions, often at room temperature.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide is widely used in the synthesis of fluorinated organic compounds. Its ability to introduce fluorine atoms into molecules makes it a valuable reagent for the development of new materials with unique properties.
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize fluorinated analogs of bioactive molecules. These analogs often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and selectivity make it a key reagent in the manufacture of high-performance polymers and coatings.
作用机制
The mechanism by which (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in subsequent reactions. The presence of the fluorine and trifluoromethyl groups enhances the nucleophilicity and stability of the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
相似化合物的比较
Similar Compounds
- (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
- (2-methyl-5-(trifluoromethyl)benzyl)zinc chloride
Uniqueness
Compared to similar compounds, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide offers unique reactivity due to the presence of the bromide ion, which can influence the reaction kinetics and selectivity. The trifluoromethyl group further enhances its stability and reactivity, making it a preferred choice in certain synthetic applications.
属性
分子式 |
C8H5BrF4Zn |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-methanidyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
YHPPJUVHEANLPB-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)



![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)

![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)

![2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14883721.png)
